

# The Chemistry and History of 2-Hydroxy-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

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## Abstract

**2-Hydroxy-3-nitropyridine**, a pivotal heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics make it a versatile building block for a range of functional molecules, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of **2-hydroxy-3-nitropyridine**. It further delves into detailed experimental protocols and explores the key signaling pathways influenced by pharmaceuticals derived from this essential intermediate.

## Discovery and History

The synthesis of **2-hydroxy-3-nitropyridine** was first reported in the mid-20th century, emerging from systematic investigations into the electrophilic substitution reactions of hydroxypyridines. While no single individual is universally credited with its initial discovery, the groundwork was laid by extensive studies on the nitration of pyridine derivatives.

An early and notable method for its preparation was detailed in the scientific literature in the latter half of the 1960s. For instance, a 1967 publication in the *Journal of Organic Chemistry* described a method for the synthesis of 3-hydroxy-2-nitropyridine.<sup>[1]</sup> This and other early methods often involved the direct nitration of a hydroxypyridine precursor using a mixture of

concentrated nitric and sulfuric acids, a process that, while effective, presented challenges in terms of regioselectivity and harsh reaction conditions.[1]

Over the subsequent decades, the synthetic routes to **2-hydroxy-3-nitropyridine** have been refined to improve yield, purity, and safety. These advancements have been largely driven by its increasing importance as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its role as a crucial component in the synthesis of the multi-target tyrosine kinase inhibitor, Crizotinib, has further solidified its significance in modern drug development.

## Physicochemical Properties

**2-Hydroxy-3-nitropyridine** is a yellow, needle-like crystalline solid.[2] It exhibits a distinct set of physicochemical properties that are summarized in the tables below. The molecule exists in a tautomeric equilibrium between the hydroxy form (**2-hydroxy-3-nitropyridine**) and the pyridone form (3-nitro-2(1H)-pyridone), with the pyridone form often being favored.[3]

**Table 1: General and Physical Properties**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	140.10 g/mol	[4]
Appearance	Yellow needle-like crystal	[2]
Melting Point	212 °C	[2]
Boiling Point	368.8 °C at 760 mmHg	Cheméo
Density	1.44 g/cm <sup>3</sup>	Cheméo

**Table 2: Solubility Data**

The solubility of **2-hydroxy-3-nitropyridine** has been systematically studied in various solvents. The following table presents its mole fraction solubility ( $x_1$ ) at different temperatures.

Solvent	Temperature (K)	Mole Fraction ( $x_1$ )
Tetrahydrofuran	278.15	0.02854
	283.15	0.03358
	288.15	0.03942
	293.15	0.04618
	298.15	0.05398
	303.15	0.06304
	308.15	0.07349
	313.15	0.08556
	318.15	0.09951
Acetone	278.15	0.02115
	283.15	0.02489
	288.15	0.02924
	293.15	0.03432
	298.15	0.04022
	303.15	0.04705
	308.15	0.05494
	313.15	0.06404
	318.15	0.07452
Water	278.15	0.00031
	283.15	0.00037
	288.15	0.00044
	293.15	0.00052
	298.15	0.00061

303.15	0.00072
308.15	0.00085
313.15	0.00100
318.15	0.00118

Data extracted from a study on the solubility of 3-hydroxy-2-nitropyridine.

The compound is sparingly soluble in cold water and non-polar solvents like benzene and ether, but shows good solubility in hot water, hot alcohol, and dilute alkaline solutions.[\[2\]](#)

### Table 3: Spectroscopic Data

Spectroscopy	Data	Reference(s)
$^1\text{H}$ NMR	Spectra available in various deuterated solvents.	SpectraBase, PubChem
$^{13}\text{C}$ NMR	Spectra available.	PubChem
IR	Spectra available.	ResearchGate
Raman	Spectra available.	ResearchGate
Mass Spectrometry	Data available.	NIST WebBook

## Experimental Protocols for Synthesis

Several methods for the synthesis of **2-hydroxy-3-nitropyridine** have been reported. Below are detailed protocols for some of the common approaches.

### Nitration of 2-Hydroxypyridine with Nitric Acid in Pyridine

This method, described in a Chinese patent, offers high purity of the final product.[\[2\]](#)

Materials:

- 2-Hydroxypyridine

- Pyridine
- Nitric acid (60-75% mass percent)
- Sodium hydroxide, sodium carbonate, or sodium bicarbonate
- Ice

#### Procedure:

- Dissolve 2-hydroxypyridine in pyridine in a reaction flask.
- Place the reaction flask in an ice bath to cool the solution.
- Slowly add nitric acid (60-75% mass percent) dropwise to the cooled solution.
- After the addition is complete, remove the reaction flask from the ice bath and stir the mixture at room temperature for 20-40 minutes.
- Concentrate the pyridine in the reaction flask to half of its original volume.
- Repeat steps 2-4 for a total of 3-5 times.
- After the final reaction cycle, add an alkaline solution (sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the mixed solution until it reaches a neutral pH.
- Conduct post-treatment (e.g., extraction, crystallization) to obtain **2-hydroxy-3-nitropyridine**.

## Synthesis from Furfurylamine and Subsequent Nitration

This two-step process, also detailed in a Chinese patent, aims to be more environmentally friendly by avoiding the use of mixed acids in the nitration step.<sup>[5]</sup>

#### Step 1: Preparation of 3-Hydroxypyridine

- Add furfurylamine and hydrogen peroxide to a 20-30% mass fraction hydrochloric acid solution. The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide should be 1:5:1-2.

- Allow the reaction to proceed to obtain 3-hydroxypyridine.

#### Step 2: Nitration of 3-Hydroxypyridine

- Combine the 3-hydroxypyridine from Step 1 with ethyl acetate, a nitrate salt (e.g.,  $\text{KNO}_3$ ), and acetic anhydride. The molar ratio of 3-hydroxypyridine to nitrate to acetic anhydride is in the range of 1-2:1-2:10.
- Heat the reaction mixture to 35-55 °C.
- Upon completion of the reaction, **2-hydroxy-3-nitropyridine** is obtained. This method reportedly achieves a yield of over 80%.

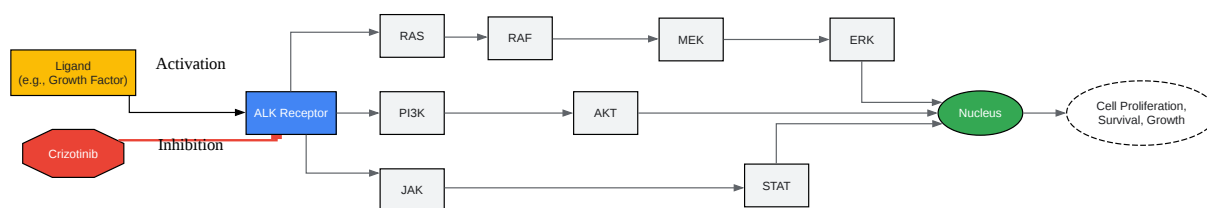
## Signaling Pathways and Applications

**2-Hydroxy-3-nitropyridine** is a critical building block for synthesizing a variety of pharmaceuticals. Its utility stems from the ability to further modify its structure to create compounds that can interact with specific biological targets.

### Intermediate for Kinase Inhibitors

A prominent application of **2-hydroxy-3-nitropyridine** is in the synthesis of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR, also known as c-Met).<sup>[6][7]</sup> These receptor tyrosine kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival.<sup>[8][9]</sup> Dysregulation of these pathways is a hallmark of certain cancers.

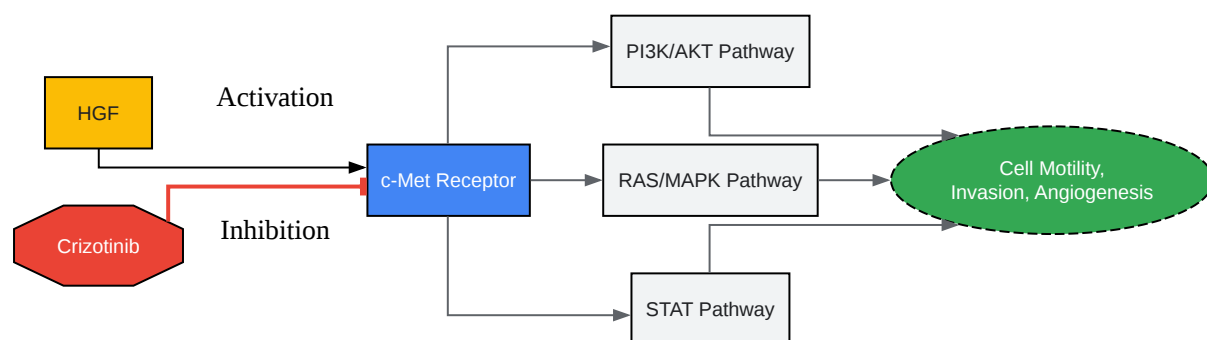
In some cancers, a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.<sup>[7]</sup> This fusion results in a constitutively active ALK protein, which drives uncontrolled cell proliferation through downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Crizotinib, synthesized using **2-hydroxy-3-nitropyridine** as a precursor, inhibits the kinase activity of the aberrant ALK protein, thereby blocking these downstream signals and inhibiting tumor growth.<sup>[6][7]</sup>



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Caption: ALK Signaling Pathway and Crizotinib Inhibition.

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[8] This interaction triggers a signaling cascade involving pathways such as PI3K/AKT, RAS/MAPK, and STAT, which are crucial for cell motility, invasion, and angiogenesis.[8][10] In several cancers, the c-Met pathway is overactive. Crizotinib also targets and inhibits c-Met, providing another mechanism for its anti-cancer effects.[6]



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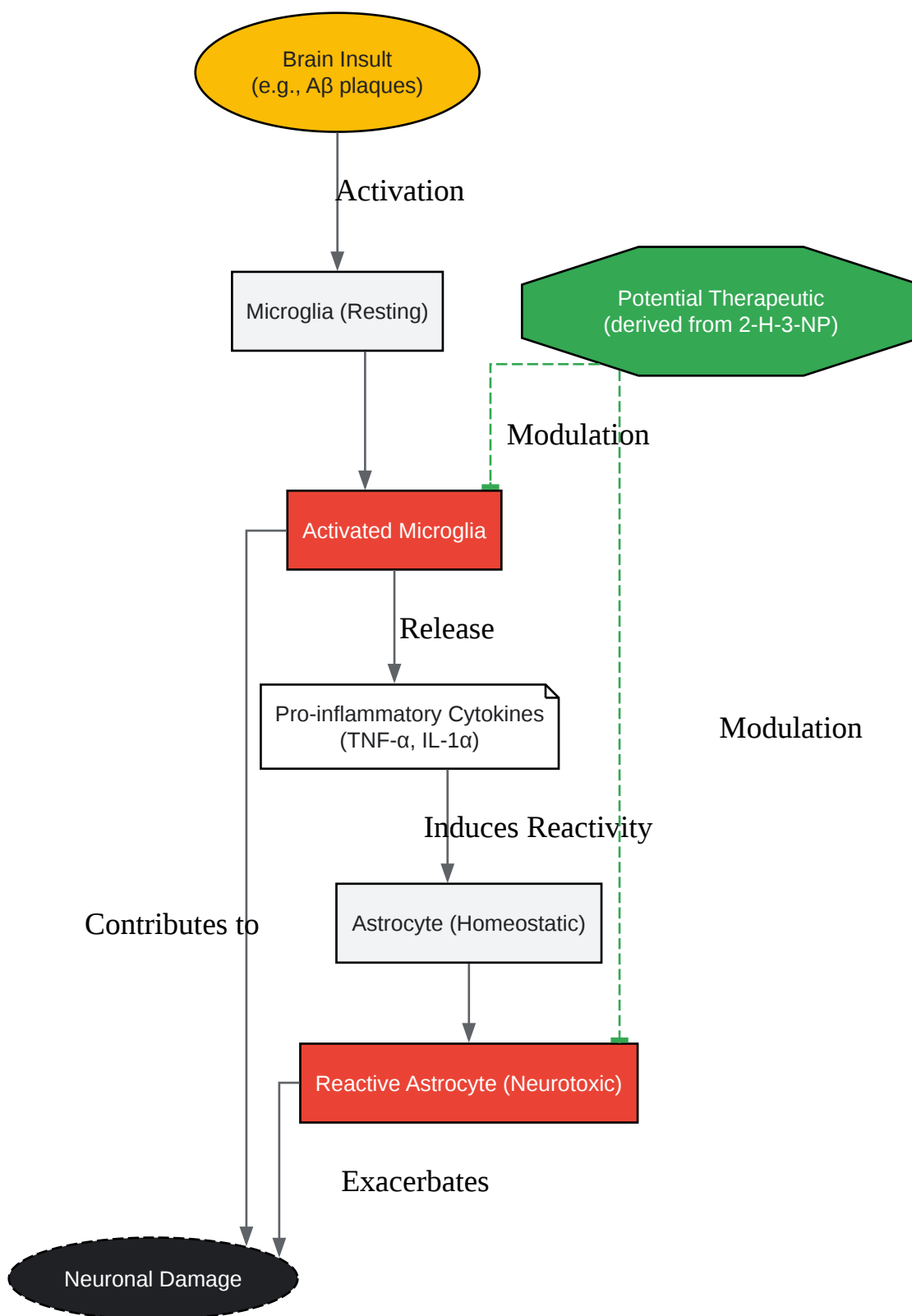
Caption: c-Met Signaling Pathway and Crizotinib Inhibition.

## Role in Neurological Disorders and Neuroinflammation

Derivatives of **2-hydroxy-3-nitropyridine** are also being investigated for their potential in treating neurological disorders. Neuroinflammation, a process involving the activation of glial cells like microglia and astrocytes, is a common feature of many neurodegenerative diseases. [\[11\]](#)

Activated microglia release pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\alpha$ , which in turn can induce a reactive, neurotoxic state in astrocytes.[\[12\]](#)[\[13\]](#) This crosstalk between microglia and astrocytes can perpetuate a cycle of inflammation and neuronal damage.[\[11\]](#) The development of molecules that can modulate these inflammatory pathways is a key area of research. The pyridine scaffold, provided by intermediates like **2-hydroxy-3-nitropyridine**, is a common feature in many centrally-acting drugs, and its derivatives are being explored for their ability to temper these neuroinflammatory responses.





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Caption: Microglia-Astrocyte Crosstalk in Neuroinflammation.

## Conclusion

**2-Hydroxy-3-nitropyridine** has evolved from a subject of academic curiosity in the mid-20th century to a cornerstone intermediate in the synthesis of life-saving pharmaceuticals. Its versatile chemistry allows for the construction of complex molecules that can precisely target dysregulated signaling pathways in diseases like cancer and potentially in neurological disorders. The continued refinement of its synthesis and the exploration of new applications for its derivatives underscore the enduring importance of this heterocyclic compound in the fields of chemistry and medicine. Further research into the direct biological activities of **2-hydroxy-3-nitropyridine** and its analogues may yet unveil new therapeutic avenues.

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